1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

IDO1 Inhibitor Immuno-Oncology Medicinal Chemistry

Selecting this compound delivers a differentiated triazine scaffold unavailable from simpler chlorotriazines. The 2,4-diphenylamino substitution provides a validated pharmacophore with confirmed nanomolar IDO1 inhibition (IC50 ~143 nM), establishing a quantitative SAR baseline for oncology programs. The reactive chlorine at C6 enables sequential nucleophilic substitution for focused library expansion, while the high LogP (4.7) supports BBB-penetrant design. Unlike DACT or 2-chloro-4,6-diphenyl-1,3,5-triazine, this substitution pattern is non-interchangeable for IDO1-targeted applications.

Molecular Formula C15H12ClN5
Molecular Weight 297.74 g/mol
CAS No. 1973-09-7
Cat. No. B1593961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
CAS1973-09-7
Molecular FormulaC15H12ClN5
Molecular Weight297.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3
InChIInChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21)
InChIKeyAHBSUJXKRKWNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (1973-09-7) for Scientific Procurement


1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (CAS 1973-09-7) is a heterocyclic chlorotriazine derivative [1]. Characterized by a central 1,3,5-triazine ring with a reactive chlorine atom at the 6-position and two phenylamino (anilino) substituents at the 2- and 4-positions, it has a molecular weight of 297.74 g/mol and a calculated LogP of 4.7 [2]. This substitution pattern confers specific reactivity and physicochemical properties, distinguishing it from unsubstituted or differently substituted triazine analogs and positioning it as a key intermediate in organic synthesis and medicinal chemistry [3].

Why 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine Cannot Be Replaced by Generic Triazine Analogs


Interchanging 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine with other chlorotriazines or diphenyltriazines is not a straightforward substitution. The presence of both a reactive chlorine atom and two bulky, electron-donating phenylamino groups creates a unique chemoselective profile [1]. Unlike 2,4-diamino-6-chloro-1,3,5-triazine (DACT) which lacks the diphenyl moiety [2], or 2-chloro-4,6-diphenyl-1,3,5-triazine which lacks the amino linkers, this compound's specific substitution dictates its biological activity, as demonstrated by its nanomolar inhibition of IDO1 [3]. In synthetic applications, its reactivity follows a specific order crucial for sequential nucleophilic substitutions, making it a non-interchangeable building block for generating diverse s-triazine libraries [4].

Quantitative Evidence Guide for 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS 1973-09-7)


IDO1 Enzyme Inhibition: A Direct Comparison of Potency

The compound demonstrates potent inhibition of the human indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a key target in immuno-oncology [1]. In a head-to-head comparison using the same assay system, it exhibits a Ki of 220 nM, an IC50 of 78 nM, and an EC50 of 75 nM against recombinant human IDO1 [1]. While a direct comparator's data is not available from the same source for this specific assay, the nanomolar potency is a quantifiable property that distinguishes it from structurally simpler or less active triazine analogs which may have different or no reported IDO1 activity.

IDO1 Inhibitor Immuno-Oncology Medicinal Chemistry

Molecular Properties: LogP and Rotatable Bonds Differentiate from Non-Phenyl Analogs

The compound's physicochemical properties are distinct from its core 2,4-diamino-6-chloro-1,3,5-triazine scaffold. It has a calculated XLogP3-AA of 4.7 [1] and a rotatable bond count of 4 . In contrast, the unsubstituted analog, 2,4-diamino-6-chloro-1,3,5-triazine, has a much lower molecular weight (145.55 g/mol) and is significantly more polar, lacking the lipophilic phenyl groups [2].

Physicochemical Property Drug-likeness Lead Optimization

Chemoselective Reactivity Profile as a Building Block

This compound serves as a versatile intermediate for sequential nucleophilic substitution reactions. Its reactivity is governed by the class of 2,4,6-trichloro-1,3,5-triazine derivatives, where the first chlorine substitution occurs readily under mild conditions, the second requires slightly more forcing conditions, and the third demands elevated temperatures [1]. This allows for the controlled introduction of diverse nucleophiles onto the triazine core. The presence of the two phenylamino groups in this specific compound creates a unique steric and electronic environment that can influence subsequent substitution at the remaining chlorine atom, offering a distinct chemoselectivity profile compared to tri-substituted analogs like 2,4,6-tris(phenylamino)-1,3,5-triazine.

Organic Synthesis Building Block Sequential Substitution

Research and Industrial Applications for 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine


Development of IDO1-Targeted Immunotherapeutics

The compound's confirmed nanomolar inhibition of the IDO1 enzyme makes it a relevant starting point or tool compound for medicinal chemistry projects focused on developing novel IDO1 inhibitors for cancer immunotherapy [1]. Its specific potency provides a quantitative baseline for structure-activity relationship (SAR) studies aimed at optimizing selectivity and pharmacokinetic properties.

Synthesis of Diversified s-Triazine Libraries for Drug Discovery

As a di-substituted s-triazine with a single reactive chlorine handle, this compound is ideally suited for generating small, focused libraries of triazine derivatives [2]. Chemists can leverage the sequential nucleophilic substitution chemistry to introduce a third, varied substituent (e.g., different amines, alcohols, or thiols) at the 6-position, rapidly exploring chemical space around a core scaffold with proven biological relevance.

Medicinal Chemistry Campaigns Requiring Lipophilic Scaffolds

With a high calculated LogP of 4.7, this compound provides a hydrophobic core for designing molecules intended to cross biological membranes, such as the blood-brain barrier, or engage targets within intracellular compartments [3]. Its distinct physicochemical profile differentiates it from more polar triazine analogs and can be a deliberate choice in lead optimization programs.

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